ethyl 4-[({1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a morpholinoethyl group, and an ethyl benzoate moiety.
Preparation Methods
The synthesis of ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the morpholinoethyl group, and the final esterification to form the ethyl benzoate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core or the morpholinoethyl group.
Scientific Research Applications
ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to certain proteins, potentially inhibiting their activity. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .
Comparison with Similar Compounds
ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE can be compared with other similar compounds, such as:
4-(2-Aminoethyl)morpholine: This compound shares the morpholinoethyl group but lacks the benzimidazole core, making it less complex and potentially less specific in its interactions.
1-(3’-{1-[2-(morpholin-4-yl)ethyl]pyrazol-3-yl}[1,1’-biphenyl]-3-yl): This compound has a similar morpholinoethyl group but a different core structure, which may result in different biological activities.
ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H29N5O5 |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(2-morpholin-4-ylethyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H29N5O5/c1-2-36-25(34)18-7-9-19(10-8-18)27-23(32)17-22-24(33)30(12-11-29-13-15-35-16-14-29)26-28-20-5-3-4-6-21(20)31(22)26/h3-10,22H,2,11-17H2,1H3,(H,27,32) |
InChI Key |
WUNWNUGSDYMBFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CCN5CCOCC5 |
Origin of Product |
United States |
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